molecular formula C16H23NO B457614 3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide

Katalognummer: B457614
Molekulargewicht: 245.36g/mol
InChI-Schlüssel: MNGBTTRXKKJYBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure that includes a cyclopentyl ring, a methylphenyl group, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide typically involves the reaction of cyclopentylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Wissenschaftliche Forschungsanwendungen

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-cyclopentyl-N-methylpropanamide
  • 3-cyclopentyl-N-(3-methylbutyl)propanamide
  • 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide

Uniqueness

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the methylphenyl group contributes to its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H23NO

Molekulargewicht

245.36g/mol

IUPAC-Name

3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)12-17-16(18)11-10-14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3,(H,17,18)

InChI-Schlüssel

MNGBTTRXKKJYBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2CCCC2

Kanonische SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.